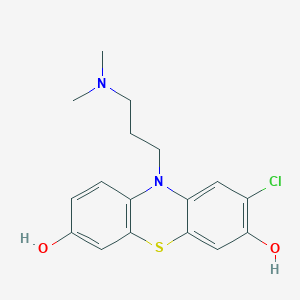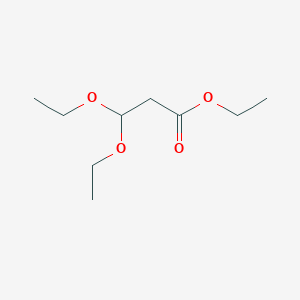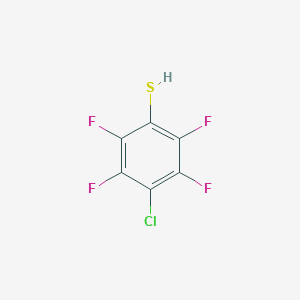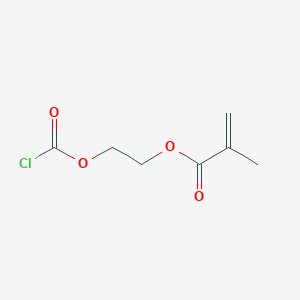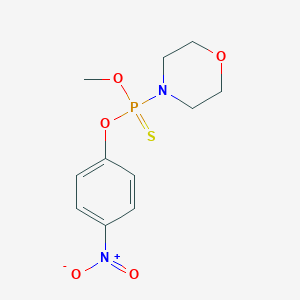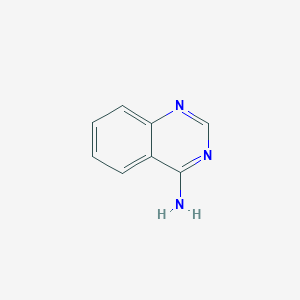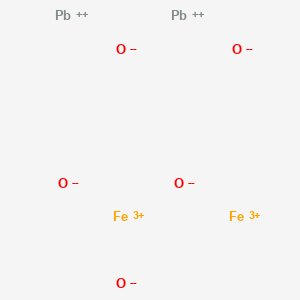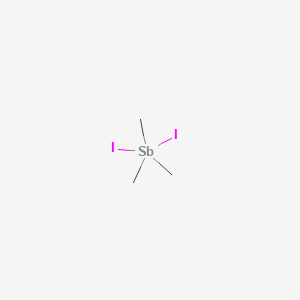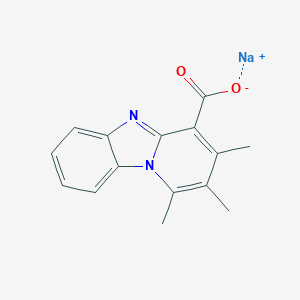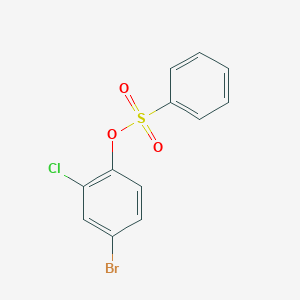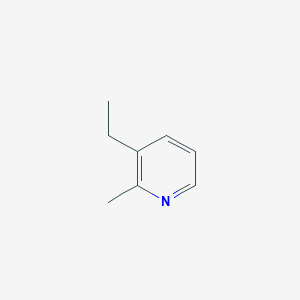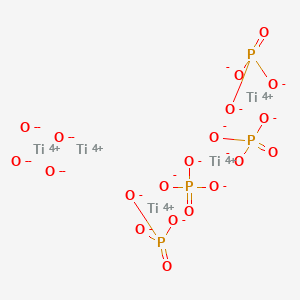
Oxygen(2-);titanium(4+);tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxygen(2-);titanium(4+);tetraphosphate, also known as TiOPP, is a titanium-based compound that has been extensively studied for its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in scientific research.
Mechanism Of Action
The mechanism of action of Oxygen(2-);titanium(4+);tetraphosphate is based on its ability to absorb light energy and transfer it to surrounding molecules. This process leads to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated by Oxygen(2-);titanium(4+);tetraphosphate can also be used to destroy cancer cells and bacteria.
Biochemical And Physiological Effects
Oxygen(2-);titanium(4+);tetraphosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Oxygen(2-);titanium(4+);tetraphosphate has also been found to stimulate the production of collagen in cells, which makes it suitable for use in tissue engineering.
Advantages And Limitations For Lab Experiments
Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments. It is easy to synthesize, stable in solution, and has a long shelf life. However, Oxygen(2-);titanium(4+);tetraphosphate is also highly reactive and can induce oxidative stress in cells, which can be a limitation for some experiments.
Future Directions
There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research. One potential application is in the development of new cancer therapies. Oxygen(2-);titanium(4+);tetraphosphate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new treatments. Oxygen(2-);titanium(4+);tetraphosphate could also be used as a biomaterial for tissue engineering, as it has been shown to stimulate the production of collagen in cells. Additionally, Oxygen(2-);titanium(4+);tetraphosphate could be used as a photocatalyst for the degradation of organic pollutants in water. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Oxygen(2-);titanium(4+);tetraphosphate is a titanium-based compound that has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering. Its mechanism of action is based on its ability to absorb light energy and transfer it to surrounding molecules, leading to the formation of ROS that can induce oxidative stress in cells. Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments, but its highly reactive nature can also be a limitation. There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research, including the development of new cancer therapies, the use as a biomaterial for tissue engineering, and the use as a photocatalyst for the degradation of organic pollutants in water.
Synthesis Methods
Oxygen(2-);titanium(4+);tetraphosphate can be synthesized by a simple precipitation reaction between titanium(IV) chloride, sodium phosphate, and sodium hydroxide. The resulting compound is then purified through a series of washing and drying steps.
Scientific Research Applications
Oxygen(2-);titanium(4+);tetraphosphate has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering.
properties
CAS RN |
12738-90-8 |
|---|---|
Product Name |
Oxygen(2-);titanium(4+);tetraphosphate |
Molecular Formula |
O20P4Ti5 |
Molecular Weight |
683.22 g/mol |
IUPAC Name |
oxygen(2-);titanium(4+);tetraphosphate |
InChI |
InChI=1S/4H3O4P.4O.5Ti/c4*1-5(2,3)4;;;;;;;;;/h4*(H3,1,2,3,4);;;;;;;;;/q;;;;4*-2;5*+4/p-12 |
InChI Key |
IZPCAZCWANUYEB-UHFFFAOYSA-B |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
synonyms |
Titanium oxide phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



